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Compound of Interest

Compound Name: (2-Methylpyrimidin-5-yl)methanol

Cat. No.: B151224 Get Quote

(An In-depth Technical Guide)

For Researchers, Scientists, and Drug Development Professionals

This guide explores the utility of (2-Methylpyrimidin-5-yl)methanol as a key fragment in

modern drug design and discovery. The pyrimidine core is a well-established privileged scaffold

in medicinal chemistry, and the specific arrangement of the methyl and hydroxymethyl

substituents at the 2- and 5-positions of the pyrimidine ring provides a valuable starting point

for the development of potent and selective therapeutic agents across various disease areas.

This document details its chemical properties, its application in the synthesis of inhibitors for

diverse biological targets, and provides an overview of relevant experimental methodologies.

Core Fragment Properties
(2-Methylpyrimidin-5-yl)methanol is a stable, crystalline solid at room temperature. Its

structure features a pyrimidine ring, which can engage in various non-covalent interactions with

biological macromolecules, including hydrogen bonding and π-stacking. The primary alcohol

moiety serves as a crucial synthetic handle for fragment elaboration and optimization, allowing

for the introduction of diverse functional groups to explore structure-activity relationships (SAR).

Table 1: Physicochemical Properties of (2-Methylpyrimidin-5-yl)methanol

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b151224?utm_src=pdf-interest
https://www.benchchem.com/product/b151224?utm_src=pdf-body
https://www.benchchem.com/product/b151224?utm_src=pdf-body
https://www.benchchem.com/product/b151224?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b151224?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value

Chemical Formula C₆H₈N₂O

Molecular Weight 124.14 g/mol

Appearance White crystalline solid

Melting Point 102-103 °C

Boiling Point 237 °C

Topological Polar Surface Area (TPSA) 46.01 Å²

LogP 0.2773

Hydrogen Bond Donors 1

Hydrogen Bond Acceptors 3

Rotatable Bonds 1

CAS Number 2239-83-0

Applications in Drug Discovery
(2-Methylpyrimidin-5-yl)methanol has been successfully employed as a foundational

fragment in the development of inhibitors for several important biological targets. Its structural

motifs are found in patented compounds targeting cancer, viral infections, central nervous

system disorders, and cardiovascular diseases.

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic

pathway. Overexpression of anti-apoptotic members like Bcl-2 is a hallmark of many cancers,

making them attractive therapeutic targets. (2-Methylpyrimidin-5-yl)methanol has been

utilized as a starting material in the synthesis of thienopyrimidine derivatives that act as Bcl-2

inhibitors[1]. These compounds aim to restore the natural process of programmed cell death in

cancer cells.

Signaling Pathway: Bcl-2 and Apoptosis
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Caption: The Bcl-2 regulated intrinsic apoptotic pathway.
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The human immunodeficiency virus (HIV) relies on the enzyme reverse transcriptase (RT) to

convert its RNA genome into DNA, a crucial step for integration into the host genome. Non-

nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of antiretroviral drugs that bind

to an allosteric site on RT, inhibiting its function. (2-Methylpyrimidin-5-yl)methanol serves as

a key building block for pyrimidone derivatives that have been designed as selective cytotoxic

agents against HIV-infected cells, with NNRTI activity[2].
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Caption: Inhibition of HIV reverse transcription by NNRTIs.
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Soluble guanylate cyclase (sGC) is a key enzyme in the nitric oxide (NO) signaling pathway.

Upon activation by NO, sGC catalyzes the conversion of GTP to cyclic GMP (cGMP), a second

messenger that mediates vasodilation and other physiological processes. sGC stimulators are

a class of drugs that enhance the sensitivity of sGC to endogenous NO, and they are being

investigated for the treatment of cardiovascular and central nervous system (CNS) diseases.

(2-Methylpyrimidin-5-yl)methanol has been used in the synthesis of pyrazolopyridine

derivatives that act as sGC stimulators.
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Click to download full resolution via product page

Caption: The nitric oxide-sGC-cGMP signaling pathway.

Transient Receptor Potential Canonical 5 (TRPC5) is a non-selective cation channel involved in

various physiological processes, including neuronal signaling and kidney function.

Dysregulation of TRPC5 has been linked to neuropsychiatric and neurodegenerative disorders.

(2-Methylpyrimidin-5-yl)methanol has been employed in the synthesis of substituted xanthine

derivatives that act as antagonists of the TRPC5 channel, representing a potential therapeutic

avenue for these conditions[3].

Signaling Pathway: TRPC5 Channel Activation
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Caption: A simplified TRPC5 channel activation pathway.
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Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of compounds derived from

(2-Methylpyrimidin-5-yl)methanol are often proprietary. However, based on the available

patent literature and general knowledge in medicinal chemistry, the following sections outline

the key experimental workflows.

The primary alcohol of (2-Methylpyrimidin-5-yl)methanol is a versatile functional group for

synthetic elaboration. A common strategy involves its conversion to a more reactive

electrophile, such as a chloromethyl or mesyloxymethyl group, which can then be used in

nucleophilic substitution reactions to couple the pyrimidine fragment with other scaffolds.

Experimental Workflow: Synthesis of Derivatives
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Caption: General synthetic workflow for elaborating the fragment.

Representative Protocol for Chlorination: A solution of (2-methylpyrimidin-5-yl)methanol in a

suitable solvent (e.g., dichloromethane) is treated with a chlorinating agent, such as thionyl

chloride or oxalyl chloride, often at reduced temperature. The reaction is monitored by thin-

layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon

completion, the reaction is quenched, and the product, 5-(chloromethyl)-2-methylpyrimidine, is

isolated and purified.

The biological activity of compounds derived from (2-Methylpyrimidin-5-yl)methanol is
assessed using a variety of in vitro assays tailored to the specific target.

Table 2: Overview of Relevant Assay Types
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Target Assay Type Principle

Bcl-2 Competitive Binding Assay

Measures the ability of the test

compound to displace a

fluorescently labeled BH3

peptide from the binding

groove of Bcl-2 protein.

Cell Viability Assay

Assesses the cytotoxic or anti-

proliferative effects of the

compound on cancer cell lines

that overexpress Bcl-2.

HIV Reverse Transcriptase Enzyme Activity Assay

Quantifies the synthesis of

DNA from an RNA template by

recombinant HIV RT in the

presence of the test

compound.

Antiviral Assay

Measures the inhibition of HIV

replication in a cell-based

model, often by quantifying

viral load or cell viability.

sGC cGMP Quantification Assay

Measures the production of

cGMP in cells or with purified

sGC enzyme in response to

the test compound, typically in

the presence of an NO donor.

TRPC5 Electrophysiology

Uses patch-clamp techniques

to measure the ion current

through TRPC5 channels

expressed in a host cell line in

the presence of the test

compound.

Calcium Imaging Monitors changes in

intracellular calcium

concentration in response to

channel activation and

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b151224?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


inhibition by the test

compound.

Conclusion
(2-Methylpyrimidin-5-yl)methanol has demonstrated its value as a versatile and effective

fragment in the design of novel therapeutic agents. Its favorable physicochemical properties

and synthetic tractability make it an attractive starting point for fragment-based drug discovery

campaigns. The successful incorporation of this fragment into lead compounds targeting a

diverse range of proteins, including enzymes, ion channels, and regulatory proteins,

underscores its potential for broader applications in medicinal chemistry. Further exploration of

the chemical space around the (2-methylpyrimidin-5-yl)methanol core is warranted to unlock

its full potential in the development of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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